N-Acetyl-beta-D-glucosaminylamine

Vue d'ensemble

Description

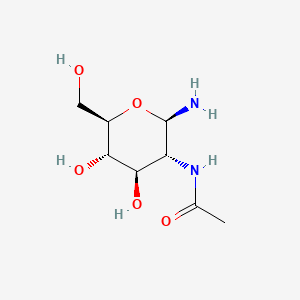

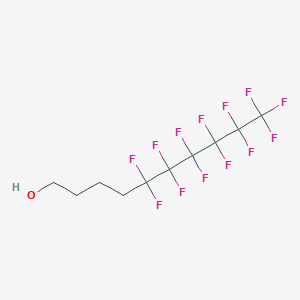

“N-Acetyl-beta-D-glucosaminylamine” is a compound with the molecular formula C8H16N2O5 . It is also known by other names such as 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine . It is significant in several biological systems .

Synthesis Analysis

The synthesis of “N-Acetyl-beta-D-glucosaminylamine” has been investigated in several studies. For instance, one study investigated the presence of N-acetyl-beta-D-glucosaminyltransferases in microsome preparations from human ovarian tissues . Another study developed a convenient chemoenzymatic procedure for the synthesis of p-aminophenyl glycosides of sialyl N-acetyllactosaminide from p-nitrophenyl N-acetyl-beta-D-glucosaminide as the starting material .Molecular Structure Analysis

The molecular structure of “N-Acetyl-beta-D-glucosaminylamine” has been analyzed in several studies. The molecular formula is C8H16N2O5, with an average mass of 220.223 Da and a monoisotopic mass of 220.105927 Da . A molecular dynamics analysis has been carried out on both SARS-CoV-2 and anti-Staphylococcus aureus neutralizing antibodies to establish the potential of N-acetyl-D-glucosaminylamine .Chemical Reactions Analysis

“N-Acetyl-beta-D-glucosaminylamine” is involved in several chemical reactions. For example, it is known to hydrolyze N-acetyl-glucosides . Another study reported that N-acetyl-beta-D-glucosaminidase could bind with N-acetyl-D-glucosaminylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Acetyl-beta-D-glucosaminylamine” have been analyzed in several studies. It is known to have a molecular formula of C8H16N2O5, with an average mass of 220.223 Da and a monoisotopic mass of 220.105927 Da .Applications De Recherche Scientifique

Biomarker for Renal Health

N-Acetyl-beta-D-glucosaminidase (NAG) has been identified as a significant biomarker for renal health. It is a high molecular-weight lysosomal enzyme predominantly active in renal proximal tubular cells. The enzyme's levels in urine are reflective of proximal tubular cell necrosis, making it a valuable marker for various renal disorders such as acute kidney injury, urinary tract infection, vesicoureteral reflux, diabetes mellitus, nephrotic syndrome, glomerulonephritis, hypertension, perinatal asphyxia, heavy metals poisoning, drug nephrotoxicity, renal allograft rejection, and heart failure (Kavukçu et al., 2002) (Mohkam & Ghafari, 2015).

Diagnostic Applications

NAG's diagnostic value extends to various medical fields. Its urinary excretion patterns have been studied for indications of renal disease in hypertensive patients, with findings showing a higher prevalence of renal disease in patients with increased NAG levels (Mansell et al., 1978). This enzyme is also used in the evaluation of renal tubular damage, as its high molecular mass restricts glomerular filtration, making it a sensitive indicator of tubular cell injury (Price, 1992).

Analytical and Biochemical Applications

The enzyme has applications in analytical biochemistry. Spectrophotometric assays have been developed for measuring its activity in urine, which is crucial for detecting and monitoring renal disorders (Horak et al., 1981). Its biochemical role in catabolism and involvement in glycoprotein, proteoglycan, and glycosaminoglycan metabolism have been explored, with clinical significance in the early detection of diseases like hypertension and renal injuries (Muzzarelli, 1999).

Therapeutic and Biomedical Research

NAG has potential multifunctional therapeutic applications. Its derivative, glucosamine, is being researched for its anti-oxidant and anti-inflammatory activities and potential in treating diseases like osteoarthritis, cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei et al., 2016). NAG's role in lysosomal storage diseases and the development of enzyme assays for early disease detection are also being investigated.

Molecular and Genetic Studies

Advancements in molecular biology have led to the cloning and characterization of NAG from various sources, such as marine bacteria, for detailed enzymatic studies and potential biotechnological applications (Tsujibo et al., 1994). These studies offer insights into the enzyme's structure, function, and potential industrial applications.

Orientations Futures

The future directions of “N-Acetyl-beta-D-glucosaminylamine” research are promising. For example, recent studies have identified new roles for GlcNAc in cell signaling . Furthermore, it has been suggested that GlcNAc could be used for the bioproduction of N-acetyl-D-glucosamine (GlcNAc) from chitin .

Mécanisme D'action

Target of Action

It is often used as a building block in a variety of synthetic reactions .

Mode of Action

It is known to be used in synthetic reactions

Result of Action

As it is used as a building block in synthetic reactions , it can be inferred that its effects would largely depend on the specific reactions and the compounds it is synthesized with.

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c , indicating that temperature could potentially affect its stability.

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXOCXFFNKASF-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036106 | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-glucosaminylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

114910-04-2, 4229-38-3 | |

| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)

![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)